

# A Comparative Guide to the Spectroscopic Data of Substituted Oxazoles

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## Compound of Interest

Compound Name: 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

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This guide provides a comparative analysis of the spectroscopic data for various substituted oxazoles, targeting researchers, scientists, and professionals in drug development. The information presented is collated from experimental data found in peer-reviewed literature and public databases.

## Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for a selection of substituted oxazoles, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of Substituted Oxazoles

Substituent	Solvent	H-2 ( $\delta$ ppm)	H-4 ( $\delta$ ppm)	H-5 ( $\delta$ ppm)	Other Signals ( $\delta$ ppm)	Reference
Unsubstituted	-	7.95	7.09	7.69	-	[1]
4-Methyl	-	-	-	-	1J(C,H) coupling constants reported	[2]
2-Phenyl	-	-	-	-	Consecutive losses of CO, HCN and H' stressed	[3]
4-Phenyl	-	-	-	-	Consecutive losses of CO, HCN and H' stressed	[3]
2,5-Diphenyl	DMSO-d6	-	-	-	Full 1H and 13C data available in source	[4]
4-Benzylidene-2-(4-fluorophenyl)oxazol-5(4H)-one	DMSO-d6	-	-	-	7.33 (s, 1H, =CH), 7.44-7.53 (m, 5H), 8.17-8.20 (dd, 2H), 8.27-8.30 (dd, 2H)	[5]
4-(4-Chlorobenzylidene)-2-	DMSO-d6	-	-	-	7.39 (s, 1H, =CH), 7.47 (t,	[5]

[(4-phenyl)phenyl]oxazol-5(4H)-one

1H), 7.53-7.57 (t, 2H), 7.63 (d, 2H), 7.81 (d, 2H), 7.97 (d, 2H), 8.22 (d, 2H), 8.36 (d, 2H)

Table 2: <sup>13</sup>C NMR Spectroscopic Data of Substituted Oxazoles

Substituent	Solvent	C-2 (δ ppm)	C-4 (δ ppm)	C-5 (δ ppm)	Other Signals (δ ppm)	Reference
Unsubstituted	-	150.6	125.4	138.1	-	[2]
2-Methyl	-	159.2	124.9	137.9	-	[2]
4-Methyl	-	150.1	135.2	135.8	-	[2]
5-Methyl	-	149.9	127.8	148.0	-	[2]
4-(4-Chlorobenzylidene)-2-[(4-phenyl)phenyl]oxazol-5(4H)-one	CDCl <sub>3</sub>	163.97	133.74	167.66	124.31, 127.48, 127.85, 128.73, 129.20, 129.29, 129.49, 130.04, 132.30, 133.95, 137.47, 139.86, 146.52	[5]

Table 3: IR Spectroscopic Data of Substituted Oxazoles

Substituent	Medium	Key Absorptions (cm-1)	Reference
Unsubstituted	Gas Phase	Ring Stretch: 1537, 1498, 1326; C-H in-plane deformation: 1257; Ring Breathing: 1143, 1080, 1045	[6][7]
2,5-di-(o-dimethylbenzene)-1,3,4-oxadiazole	-	Principal vibration bands assigned in source	[8]
2,5-di-(m-dimethylbenzene)-1,3,4-oxadiazole	-	Principal vibration bands assigned in source	[8]
Oxazole Dyes	KBr	1517 (C=N), 1618 (C=C), 3015 (C-H) for a specific derivative	[9]
General Oxadiazole Derivatives	-	C=N: ~1600-1650; C-O-C: ~1000-1300	[10]

Table 4: Mass Spectrometry Data of Substituted Oxazoles

Substituent	Ionization Method	Key Fragmentation Pathways	Reference
Unsubstituted	Electron Impact (70 eV)	[M] <sup>+</sup> • at m/z 69 (base peak), [M-H] <sup>+</sup> •, [M-HCN] <sup>+</sup> •, [M-CO] <sup>+</sup> •, [M-HCN-H] <sup>+</sup> •	[3]
Methyl Substituted	Electron Impact	Loss of CH <sub>3</sub> CN	[3]
Phenyl Substituted	Electron Impact	Consecutive losses of CO, HCN, and H	[3]
2-Aminooxazoles	Electron Impact	Fragmentation influenced by the amino group	[3]
Carboxy-substituted (from (S)-serine)	GC-MS	Loss of formaldehyde	[11][12]
3,5-Diphenyl-1,2,4-oxadiazole derivatives	Electron Impact (70 eV)	Retro 1,3-dipolar cycloaddition	[13]

Table 5: UV-Vis Spectroscopic Data of Substituted Oxazoles

Substituent	Solvent	$\lambda_{\text{max}}$ (nm)	Reference
Unsubstituted	Methanol	205	[6]
2,5-Diphenyloxazole	Methanol	304	[4]
Various Oxazole Dyes	Chloroform, Acetonitrile	355 - 495	[9][14]
General Oxadiazole Derivatives	-	Dependent on electronic structure and conjugation	[10][15]

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of substituted oxazoles, based on methodologies cited in the literature.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Varian Mercury 400 MHz or similar spectrometer is commonly used.[\[5\]](#)
- Sample Preparation: Samples are typically dissolved in a deuterated solvent such as CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.[\[4\]](#)[\[5\]](#)
- <sup>1</sup>H NMR: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
- <sup>13</sup>C NMR: Spectra are also referenced to TMS. Gated-noise decoupling may be used to obtain coupled spectra.[\[2\]](#)

### 2. Infrared (IR) Spectroscopy

- Instrumentation: A Shimadzu IRAffinity-1S FT-IR spectrometer with an ATR sampling module or a similar instrument is used.[\[16\]](#)
- Sample Preparation: Samples can be analyzed as a thin film, in a KBr pellet, or as a solution.[\[10\]](#)[\[16\]](#)
- Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm<sup>-1</sup>.[\[10\]](#)

### 3. Mass Spectrometry (MS)

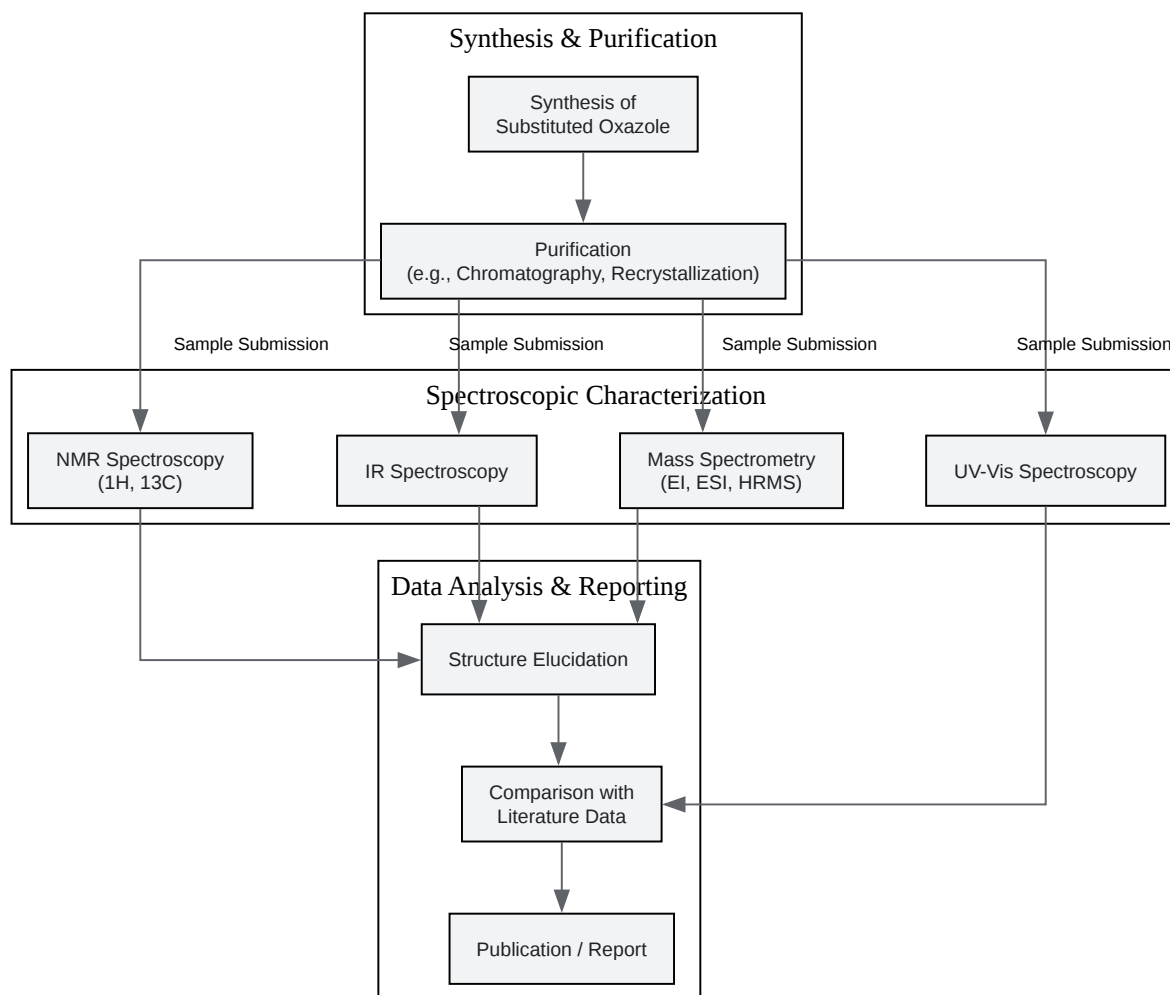
- Instrumentation: A Waters Micromass ZQ with Electrospray Ionization (ESI) or a gas chromatograph coupled with a mass spectrometer (GC-MS) for electron impact (EI) ionization is common.[\[3\]](#)[\[5\]](#)
- Sample Introduction: Samples may be introduced directly via an infusion pump for ESI or through a GC column for EI.
- Data Acquisition: For EI, a standard ionization energy of 70 eV is often used.[\[3\]](#) High-resolution mass spectrometry (HRMS) can be employed for exact mass measurements.[\[13\]](#)

#### 4. UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A UV-Vis spectrophotometer is used.
- Sample Preparation: The oxazole derivative is dissolved in a suitable solvent (e.g., methanol, ethanol, chloroform, acetonitrile) and placed in a quartz cuvette.[\[6\]](#)[\[9\]](#)
- Data Acquisition: The absorption spectrum is typically scanned from 200 to 800 nm.[\[10\]](#)

## Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of newly synthesized substituted oxazoles.



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General workflow for spectroscopic analysis of oxazoles.

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Phone: (601) 213-4426

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